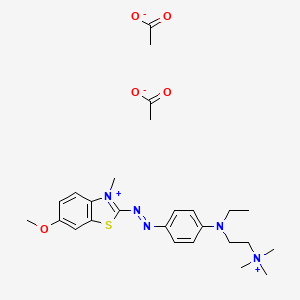

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate

Description

This compound is a cationic benzothiazolium azo dye, characterized by its complex structure featuring a benzothiazole core substituted with methoxy and methyl groups, an azo (-N=N-) linkage, and a quaternary ammonium moiety (trimethylammonioethyl group). The diacetate counterion enhances its solubility in aqueous and polar solvents, making it suitable for applications in hair dye formulations and textile coloration. Its CAS No. is 281-876-3 (EINECS 213-524-1) .

Key structural features include:

- Azo group: Enables strong chromophoric properties for vivid coloration.

- Benzothiazole ring: Provides stability and electronic conjugation for lightfastness.

- Quaternary ammonium group: Enhances water solubility and substantivity to negatively charged surfaces (e.g., keratin in hair).

Properties

CAS No. |

97861-97-7 |

|---|---|

Molecular Formula |

C26H37N5O5S |

Molecular Weight |

531.7 g/mol |

IUPAC Name |

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;diacetate |

InChI |

InChI=1S/C22H31N5OS.2C2H4O2/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;2*1-2(3)4/h8-13,16H,7,14-15H2,1-6H3;2*1H3,(H,3,4)/q+2;;/p-2 |

InChI Key |

HZPPYPHWOHLKHT-UHFFFAOYSA-L |

Canonical SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-].CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Benzothiazolium Core

The benzothiazolium moiety, specifically 6-methoxy-3-methylbenzothiazolium, is synthesized by cyclization of appropriate aminothiophenol derivatives with methylating agents to form the quaternary benzothiazolium salt. According to literature on related azacyanine dyes, condensation of 2-iminobenzothiazoles with strong acids at elevated temperatures is a common approach to obtain benzothiazolium salts with high purity and yield.

Synthesis of the Azo Intermediate

The azo linkage is formed by diazotization of a primary aromatic amine followed by coupling with the benzothiazolium derivative. The aromatic amine used is 4-(ethyl(2-(trimethylammonio)ethyl)amino)aniline or its precursor. Diazotization is typically carried out under acidic conditions at low temperatures (0–5 °C) using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with the benzothiazolium compound in a buffered medium to form the azo dye.

Introduction of the Quaternary Ammonium Group

The ethyl(2-(trimethylammonio)ethyl)amino substituent is introduced via alkylation and quaternization reactions. Starting from a suitable aminoethyl intermediate, methylation with agents such as dimethyl sulfate or methyl iodide in the presence of phase transfer catalysts (e.g., tetrabutylammonium bromide) is performed. This step is critical to achieve the trimethylammonio functionality, which imparts cationic character and water solubility to the dye.

Isolation as Diacetate Salt

The final compound is isolated as the diacetate salt by treatment with acetic acid or acetate salts. This step ensures the formation of a stable, crystalline salt suitable for handling and application. The diacetate form is preferred for its solubility and stability properties.

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzothiazolium formation | Cyclization of 2-aminothiophenol derivatives with methylating agents under acidic conditions | Formation of 6-methoxy-3-methylbenzothiazolium salt precursor |

| 2 | Diazotization | 4-(ethyl(2-aminoethyl)amino)aniline + NaNO2/HCl at 0–5 °C | Formation of diazonium salt |

| 3 | Azo coupling | Coupling of diazonium salt with benzothiazolium precursor in buffered aqueous medium | Formation of azo dye intermediate |

| 4 | Quaternization | Methylation with dimethyl sulfate or methyl iodide, phase transfer catalyst, K2CO3, 8–15 °C | Introduction of trimethylammonio group, formation of quaternary ammonium salt |

| 5 | Salt formation | Treatment with acetic acid or acetate salts | Isolation of diacetate salt of the final compound |

A continuous one-pot synthesis approach has been reported for related thiazole derivatives, involving sequential oximation, methylation, bromination, and cyclization in the same reactor without intermediate extraction. This method improves yield, purity, and reduces production costs, suggesting potential adaptation for benzothiazolium azo dyes.

Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance methylation efficiency, allowing milder conditions and higher selectivity.

The pH during azo coupling is critical; maintaining pH between 3 and 9 ensures stable azo bond formation and prevents side reactions.

The choice of counterion (diacetate vs. methyl sulfate or other salts) affects solubility and stability. Diacetate salts provide favorable properties for dye applications.

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents decomposition of diazonium salt |

| Methylation temperature | 8–15 °C | Controlled to avoid over-alkylation |

| Phase transfer catalyst | TBAB, benzyl triethyl ammonium chloride | Enhances methylation efficiency |

| pH during azo coupling | 3–9 | Ensures azo bond stability |

| Solvent | Aqueous or mixed aqueous-organic solvents | Facilitates reaction and isolation |

| Yield | Typically 60–90% depending on step optimization | Continuous processes improve yield |

| Purity | >90% by chromatographic methods | High purity essential for dye performance |

The preparation of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate involves a multi-step synthetic route combining benzothiazolium salt formation, diazotization, azo coupling, and quaternization. Advances in continuous one-pot synthesis and phase transfer catalysis have optimized the process, improving yield and purity while reducing costs. Control of reaction conditions such as temperature, pH, and reagent stoichiometry is essential for successful synthesis. The final isolation as the diacetate salt ensures a stable, water-soluble dye suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups. Substitution reactions can result in the formation of new compounds with altered chemical properties .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized novel benzothiazole compounds and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. These compounds were shown to induce apoptosis and inhibit cell migration through the modulation of key signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

In addition to anticancer activities, benzothiazole derivatives have demonstrated anti-inflammatory effects. The compound under discussion may influence inflammatory cytokines such as IL-6 and TNF-α, which are critical in the pathogenesis of various diseases, including cancer. The dual action of targeting both inflammation and cancer progression makes this compound a promising candidate for further development .

Synthesis and Characterization

The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate involves several steps that include the formation of the azo bond and subsequent modifications to introduce the benzothiazole structure. Characterization techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

- Benzothiazole Derivatives in Cancer Therapy :

- Anti-inflammatory Mechanisms :

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium group allows it to interact with negatively charged biomolecules, while the azo linkage and benzothiazolium core contribute to its overall reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cationic azo dyes used primarily in hair coloring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural Comparison

Key Differences and Functional Implications

Quaternary Ammonium vs. Hydroxyalkylamino Groups: The target compound’s trimethylammonioethyl group provides stronger cationic charge compared to the hydroxyethyl or hydroxypropyl groups in Basic Blue 41 and 82281-92-3. This increases its binding affinity to hair keratin but may reduce solubility in non-polar solvents . Hydroxyethyl/hydroxypropyl substituents (e.g., Basic Blue 41) improve compatibility with cosmetic formulations but require sulfate or acetate counterions for stability .

Methyl sulfate: Offers high stability in oxidative hair dye formulations but may contribute to scalp sensitivity .

Spectral and Performance Properties :

- The target compound’s absorption maximum (λmax) is expected to shift slightly compared to Basic Blue 41 due to electronic effects of the trimethylammonio group. Similar compounds exhibit λmax in the 580–620 nm range (blue-violet hues) .

- Basic Blue 26, with a naphthyl backbone, shows broader absorption (λmax ~650 nm), yielding deeper blue tones but lower lightfastness .

Biological Activity

2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium diacetate is a complex organic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazolium core with an azo group, enhancing its chemical reactivity and solubility in biological systems. Its molecular formula is , with a molecular weight of approximately 421.48 g/mol. The presence of the trimethylammonio group suggests potential interactions with biological membranes and proteins, which may influence its pharmacological properties.

Research indicates that benzothiazole derivatives exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds in this class can induce the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which may result in apoptosis .

- Enzyme Inhibition : Some derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .

- Antiproliferative Effects : Studies have demonstrated that benzothiazole derivatives can significantly reduce cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Antiproliferative Activity

A study on related benzothiazole compounds revealed significant antiproliferative effects at low micromolar concentrations against paraganglioma and pancreatic cancer cell lines. The lead compound from this study displayed an IC50 value indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2b | Paraganglioma | 5.0 | 10 |

| 2b | Pancreatic Cancer | 4.5 | 12 |

Enzyme Inhibition

The compound's interaction with cholinesterases is crucial for its potential application in treating Alzheimer's disease. The following table summarizes the enzyme inhibition data for similar benzothiazole derivatives:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 3s | AChE | 6.7 |

| 3s | BuChE | 2.35 |

| 3s | MAO-B | 1.6 |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various benzothiazole derivatives, one derivative exhibited over 20-fold increased specificity towards tumor cells compared to non-tumor cells, highlighting the potential for targeted cancer therapies .

- Neuroprotective Effects : Another investigation indicated that certain derivatives could protect neuronal cells from oxidative damage by modulating ROS levels, suggesting a dual role in both neuroprotection and anticancer activity .

Q & A

Basic: What synthetic routes are commonly employed to prepare azo-benzothiazolium derivatives like this compound?

Answer:

The synthesis typically involves diazotization of a substituted 2-aminobenzothiazole precursor under acidic conditions (e.g., H2SO4/NaNO2 at 0–5°C), followed by coupling with a phenolic or aromatic amine component. For example:

- Diazotization of 4,6-disubstituted-2-aminobenzothiazole generates a diazonium salt .

- Subsequent coupling with 2-hydroxy-4-substituted benzoic acid derivatives in alkaline media yields the azo linkage .

Key characterization methods include elemental analysis , FT-IR (to confirm azo bond formation at ~1500 cm<sup>-1</sup>), and UV-Vis spectroscopy (absorption bands between 400–600 nm due to π→π* transitions in the azo chromophore) .

Basic: How are spectroscopic techniques (e.g., <sup>1</sup>H-NMR, UV-Vis) used to confirm the structure of this compound?

Answer:

- <sup>1</sup>H-NMR : Protons on the benzothiazole ring (e.g., methyl groups at position 3) resonate as singlets at δ 2.4–3.0 ppm. The azo-linked aromatic protons show splitting patterns consistent with substitution patterns (e.g., para-substituted phenyl groups) .

- UV-Vis : The azo group exhibits strong absorbance in the visible range (λmax ~500 nm), with shifts depending on substituent electronic effects (e.g., methoxy groups increase electron density, red-shifting λmax) .

- FT-IR : Azo bonds (N=N) appear as sharp peaks near 1400–1600 cm<sup>-1</sup>, while quaternary ammonium groups (trimethylammonio) show C-N stretching at ~1200 cm<sup>-1</sup> .

Advanced: How do substituents (e.g., methoxy, trimethylammonio) influence the compound’s photophysical and electrochemical properties?

Answer:

- Methoxy groups : Electron-donating substituents enhance conjugation, increasing molar absorptivity and red-shifting UV-Vis absorption. They also stabilize the azo chromophore against photodegradation .

- Trimethylammonio groups : The cationic quaternary ammonium moiety improves solubility in polar solvents and may enhance interactions with biological membranes or anionic matrices in analytical applications .

- Electrochemical behavior : Cyclic voltammetry (CV) can reveal redox activity at the azo bond (reduction to hydrazine derivatives) and benzothiazole ring (oxidation potentials influenced by substituents) .

Advanced: What methodologies are used to determine acidity constants (pKa) for polyfunctional azo-benzothiazolium compounds?

Answer:

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH) as titrant is standard:

- Half-neutralization potentials (HNPs) are plotted against titrant volume to calculate pKa values .

- For example, phenolic protons (from the hydroxybenzoic acid moiety) typically exhibit pKa ~8–10, while the benzothiazolium proton may have pKa ~2–4 depending on substituents .

- Solvent choice significantly impacts results; DMF stabilizes ionized forms, lowering apparent pKa compared to acetone .

Advanced: How can researchers resolve contradictions in spectroscopic or biological activity data for structurally similar derivatives?

Answer:

- Systematic substituent variation : Compare analogues with incremental changes (e.g., methoxy vs. ethoxy) to isolate electronic/steric effects .

- Computational modeling : DFT calculations can predict UV-Vis spectra or redox potentials, validating experimental trends .

- Biological assays : For activity discrepancies (e.g., antimicrobial potency), use standardized protocols (e.g., MIC testing) and control for solubility differences via logP measurements .

Advanced: What strategies optimize yield and purity in large-scale synthesis of azo-benzothiazolium salts?

Answer:

- Temperature control : Diazotization at 0–5°C prevents diazonium salt decomposition .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Column chromatography (silica gel, CH2Cl2/MeOH) resolves regioisomers .

- Yield optimization : Excess coupling agent (phenolic component) and pH control (pH 8–9 for coupling) improve conversion rates .

Advanced: How can researchers validate the biological relevance of this compound (e.g., antimicrobial, anticancer)?

Answer:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy → ethoxy) and test against target enzymes (e.g., topoisomerase II for anticancer activity) .

- Docking simulations : Use software like AutoDock to predict binding affinity with biological targets (e.g., DNA minor groove or kinase active sites) .

- In vitro assays : Measure IC50 values in cell lines (e.g., MTT assay) and compare with positive controls (e.g., doxorubicin) to assess potency .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at λmax (~500 nm) quantify purity (>95% required for pharmacological studies) .

- TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane) and visualize under UV light .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC to identify hydrolytic or oxidative pathways .

Advanced: How do solvent and counterion choices affect the compound’s physicochemical behavior?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of the cationic benzothiazolium moiety but may destabilize the azo bond .

- Counterion effects : Diacetate counterions (vs. chloride) reduce hygroscopicity and improve crystallinity .

- Aggregation behavior : Dynamic light scattering (DLS) can detect micelle formation in aqueous solutions, influenced by the trimethylammonio group’s hydrophilicity .

Advanced: What computational tools aid in predicting the compound’s reactivity or supramolecular interactions?

Answer:

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or DNA to predict membrane permeability or intercalation potential .

- Quantum mechanical calculations (DFT) : Predict redox potentials, frontier molecular orbitals (HOMO/LUMO), and charge distribution to explain spectroscopic or catalytic behavior .

- Chemoinformatics databases : Cross-reference with PubChem or ChEMBL to identify structural analogs with known bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.